Cas no 5773-56-8 (Benzeneethanol, a-phenyl-, (aS)-)

Benzeneethanol, a-phenyl-, (aS)- structure
5773-56-8 structure
Product Name:Benzeneethanol, a-phenyl-, (aS)-
CAS No:5773-56-8
MF:C14H14O
MW:198.260364055634
CID:375500
PubChem ID:1379021
Update Time:2025-04-19

Benzeneethanol, a-phenyl-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, a-phenyl-, (aS)-
    • (S)-(+)-1,2-Diphenylethanol
    • NULL
    • (+)-(aS)-a-Phenylbenzeneethanol
    • (+)-1,2-Diphenylethanol
    • (S)-1,2-Diphenylethanol
    • (S)-a-Benzylphenylmethanol
    • AC1LQN4D
    • AG-G-03941
    • Benzeneethanol,a-phenyl-, (S)-
    • CTK5A7345
    • Ethanol,1,2-diphenyl-, (S)-(+)- (8CI)
    • SureCN4355212
    • 5773-56-8
    • 1,2-Diphenylethanol, (+)-
    • (R,S)-1,2-Diphenyl-ethanol
    • (1S)-1,2-diphenylethanol
    • SCHEMBL4355212
    • DTXSID20362455
    • (S)-alpha-Benzylphenylmethanol
    • UNII-OV6YI1OG6G
    • MFCD06658925
    • OV6YI1OG6G
    • (1S)-1,2-Diphenylethan-1-ol
    • (S)-.ALPHA.-BENZYLPHENYLMETHANOL
    • Inchi: 1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1
    • InChI Key: GBGXVCNOKWAMIP-AWEZNQCLSA-N
    • SMILES: O[C@H](C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.10400
  • Monoisotopic Mass: 198.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.0358
  • Melting Point: 67.5°C
  • Boiling Point: 295.58°C (rough estimate)
  • Flash Point: 129.4°C
  • Refractive Index: 1.5680 (estimate)
  • PSA: 20.23000
  • LogP: 2.96270
  • Solubility: Not determined

Benzeneethanol, a-phenyl-, (aS)- Security Information

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